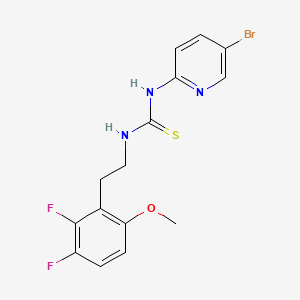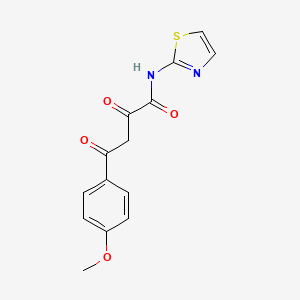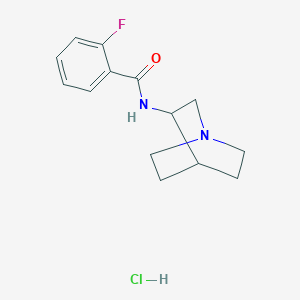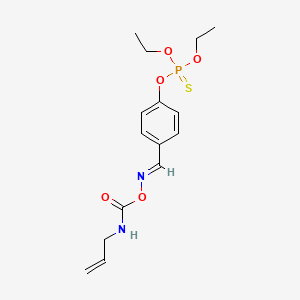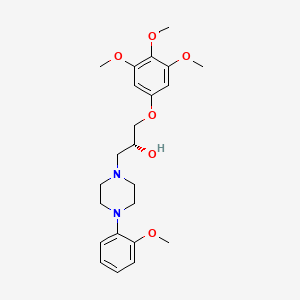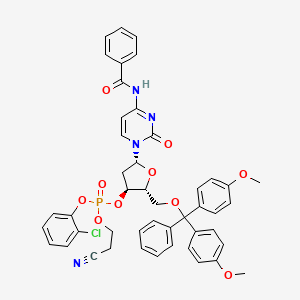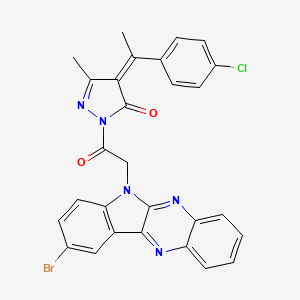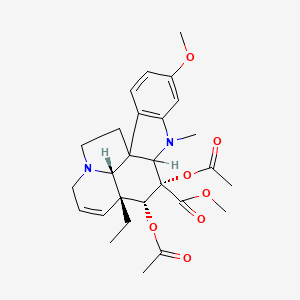
16-O-Acetylvindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-O-Acetylvindoline is a naturally occurring alkaloid derived from the plant Catharanthus roseus. It is a derivative of vindoline, which is one of the key precursors in the biosynthesis of the anti-cancer drugs vinblastine and vincristine. The compound has a molecular formula of C27H34N2O7 and a molecular weight of 498.57 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Acetylvindoline typically involves the acetylation of vindoline. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from Catharanthus roseus followed by chemical modification. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .
Analyse Des Réactions Chimiques
Types of Reactions: 16-O-Acetylvindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, photosensitizers like TPP (tetraphenylporphyrin), and cyanide ions.
Reduction: Sodium borohydride or sodium borodeuteride.
Substitution: Acetic anhydride and bases like pyridine.
Major Products:
Oxidation: Cyanovindoline derivatives.
Reduction: Reduced vindoline derivatives.
Substitution: Various acetyl-substituted derivatives.
Applications De Recherche Scientifique
16-O-Acetylvindoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 16-O-Acetylvindoline involves its interaction with various molecular targets and pathways. It is known to undergo photochemical reactions, where it acts as a substrate for photosensitized oxidation. The compound interacts with singlet oxygen, leading to the formation of reactive intermediates that can further react to form various products . These reactions are highly regio- and diastereoselective, indicating specific molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Vindoline: The parent compound from which 16-O-Acetylvindoline is derived.
Catharanthine: Another alkaloid from Catharanthus roseus, often studied alongside vindoline.
Vinblastine and Vincristine: Anti-cancer drugs synthesized from vindoline and catharanthine.
Uniqueness: this compound is unique due to its specific acetylation at the 16-O position, which imparts distinct chemical properties and reactivity. This modification allows it to undergo specific reactions that are not possible with vindoline or other related compounds .
Propriétés
Numéro CAS |
58811-96-4 |
|---|---|
Formule moléculaire |
C27H34N2O7 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
methyl (10S,11R,12R,19R)-10,11-diacetyloxy-12-ethyl-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C27H34N2O7/c1-7-25-11-8-13-29-14-12-26(21(25)29)19-10-9-18(33-5)15-20(19)28(4)22(26)27(24(32)34-6,36-17(3)31)23(25)35-16(2)30/h8-11,15,21-23H,7,12-14H2,1-6H3/t21-,22?,23+,25+,26?,27-/m0/s1 |
Clé InChI |
MIXMNHGQPDWWTF-QDAQGZQISA-N |
SMILES isomérique |
CC[C@@]12C=CCN3[C@@H]1C4(CC3)C([C@]([C@@H]2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
SMILES canonique |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


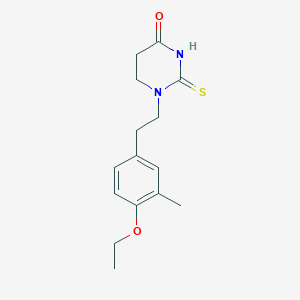
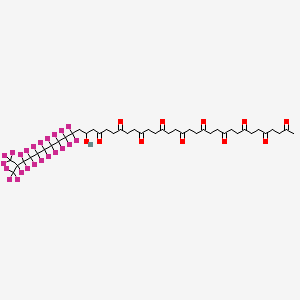
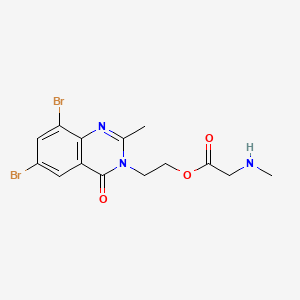
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
